molecular formula C30H22O4 B158688 1,3-Bis(4-phenoxyphenoxy)benzene CAS No. 1638-12-6

1,3-Bis(4-phenoxyphenoxy)benzene

Cat. No. B158688
CAS RN: 1638-12-6
M. Wt: 446.5 g/mol
InChI Key: KYSKNYFGWVBAOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-phenoxyphenoxy)benzene, also known as BPPB, is a chemical compound that belongs to the family of bisphenoxyaryls. This compound has gained significant attention due to its unique properties, making it an essential component in various scientific research studies.

Mechanism Of Action

The mechanism of action of 1,3-Bis(4-phenoxyphenoxy)benzene is not well understood. However, studies have shown that 1,3-Bis(4-phenoxyphenoxy)benzene has a high affinity for certain receptors in the body, which may be responsible for its various physiological effects.

Biochemical And Physiological Effects

1,3-Bis(4-phenoxyphenoxy)benzene has been shown to have several biochemical and physiological effects. Studies have shown that 1,3-Bis(4-phenoxyphenoxy)benzene has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, 1,3-Bis(4-phenoxyphenoxy)benzene has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 1,3-Bis(4-phenoxyphenoxy)benzene in lab experiments is its unique properties. 1,3-Bis(4-phenoxyphenoxy)benzene has a high melting point and is highly stable, making it an ideal compound for use in various experiments. However, one of the limitations of using 1,3-Bis(4-phenoxyphenoxy)benzene is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1,3-Bis(4-phenoxyphenoxy)benzene. One of the significant areas of research is the development of new liquid crystal materials using 1,3-Bis(4-phenoxyphenoxy)benzene as a component. Additionally, further studies are needed to understand the mechanism of action of 1,3-Bis(4-phenoxyphenoxy)benzene and its potential use in the treatment of various diseases.
In conclusion, 1,3-Bis(4-phenoxyphenoxy)benzene is a unique compound that has gained significant attention in various scientific research studies. Its diverse applications and unique properties make it an essential component in the development of various electronic devices and the study of various diseases. Further research is needed to understand its mechanism of action and potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 1,3-Bis(4-phenoxyphenoxy)benzene is a complex process that involves several steps. One of the most common methods of synthesizing 1,3-Bis(4-phenoxyphenoxy)benzene is through the reaction between 4-bromophenol and 4-phenoxyphenol in the presence of a base. This reaction results in the formation of 1,3-Bis(4-phenoxyphenoxy)benzene, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1,3-Bis(4-phenoxyphenoxy)benzene has been extensively studied for its diverse applications in scientific research. One of the significant applications of 1,3-Bis(4-phenoxyphenoxy)benzene is in the field of liquid crystal research. It is used as a component in the synthesis of liquid crystals, which are widely used in various electronic devices such as televisions and computer screens. Additionally, 1,3-Bis(4-phenoxyphenoxy)benzene has been used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.

properties

CAS RN

1638-12-6

Product Name

1,3-Bis(4-phenoxyphenoxy)benzene

Molecular Formula

C30H22O4

Molecular Weight

446.5 g/mol

IUPAC Name

1,3-bis(4-phenoxyphenoxy)benzene

InChI

InChI=1S/C30H22O4/c1-3-8-23(9-4-1)31-25-14-18-27(19-15-25)33-29-12-7-13-30(22-29)34-28-20-16-26(17-21-28)32-24-10-5-2-6-11-24/h1-22H

InChI Key

KYSKNYFGWVBAOD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)OC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)OC5=CC=CC=C5

Other CAS RN

1638-12-6

synonyms

1,3-bis(4-phenoxyphenoxy)benzene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.